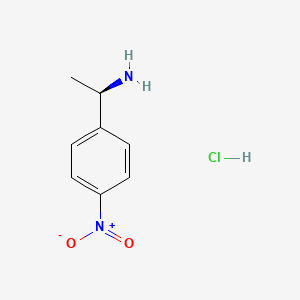

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQQGVFHLSBEDV-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583571 | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57233-86-0 | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-α-Methyl-4-nitrobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physical properties of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride (CAS RN: 57233-86-0), a chiral amine of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's key physical characteristics. The guide synthesizes available data with field-proven methodologies for property determination, ensuring both scientific accuracy and practical applicability. A critical analysis of reported data, including a notable discrepancy in melting point values, is presented alongside detailed protocols for definitive characterization.

Introduction

This compound is a chiral building block widely utilized in the synthesis of biologically active molecules.[1] Its stereospecific nature makes it a valuable intermediate in the development of pharmaceuticals, particularly where enantiomeric purity is critical for therapeutic efficacy and safety. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide delves into the essential physical parameters of this compound, providing both established data and the experimental framework for its verification.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to ascertain its molecular structure and fundamental identifiers.

Figure 1: 2D representation of this compound.

Table 1: Compound Identification

| Parameter | Value | Reference(s) |

| IUPAC Name | (1R)-1-(4-nitrophenyl)ethan-1-amine hydrochloride | [2] |

| CAS Number | 57233-86-0 | [2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 202.64 g/mol | [2] |

| Appearance | White to light yellow crystalline powder/solid | [3][4] |

Physicochemical Properties

A summary of the key physicochemical properties is presented below, followed by detailed discussions and experimental protocols.

Table 2: Summary of Physical Properties

| Property | Reported Value(s) | Reference(s) |

| Melting Point | 173-175 °C or 248-250 °C | [3][5] |

| Solubility | Soluble in water and polar organic solvents | [3][4] |

| Specific Rotation | [α]25/D −6.5° (c = 1 in 0.05 M NaOH) (for the S-enantiomer) |

Melting Point: A Critical Discrepancy

The melting point is a crucial indicator of purity for a crystalline solid.[6] A sharp melting range typically signifies high purity.[2] However, a review of available data reveals a significant discrepancy in the reported melting point of this compound, with some sources citing a range of 173-175 °C and others 248-250 °C.[3][5]

This wide variation could be attributed to several factors, including:

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.

-

Impurities: The presence of impurities can depress and broaden the melting range.

-

Measurement Technique: Differences in the heating rate or apparatus used for determination can lead to varied results.

Given this ambiguity, it is imperative for researchers to perform a careful and definitive melting point determination on their specific batch of the compound.

Experimental Protocol: Melting Point Determination

This protocol outlines the standard capillary method for accurate melting point determination.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, grind a small amount of the crystals in a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Set a rapid heating ramp (10-20 °C/min) to obtain an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

-

Measurement:

-

Place the packed capillary tube in the apparatus.

-

Set a slow heating rate of 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is reported as T1-T2.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Solubility Profile

Experimental Protocol: Quantitative Solubility Determination

-

Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, methanol, ethanol, dichloromethane, acetone).

-

Equilibrium Method:

-

Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

-

Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the solubility in units of g/100 mL or mg/mL.

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Figure 2: A generalized workflow for the characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The aromatic protons will likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing nitro group. The methine proton will be a quartet coupled to the methyl protons, and the methyl protons will be a doublet coupled to the methine proton. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon bearing the nitro group being the most downfield. The methine carbon and the methyl carbon will appear in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

N-H stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.

-

C-H stretch (aromatic and aliphatic): Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

N-H bend: A band around 1600-1500 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro-substituted benzene ring is expected to give rise to characteristic absorption bands. Aromatic nitro compounds typically exhibit strong absorptions due to π → π* transitions. The λmax is expected in the range of 250-300 nm.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Handling should be performed in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While key data such as molecular weight and general solubility are well-established, a significant discrepancy in the reported melting point highlights the importance of thorough in-house characterization. The provided experimental protocols offer a framework for researchers to definitively determine the physical properties of their specific samples, ensuring data integrity and facilitating the successful application of this important chiral building block in research and development.

References

- 1. 4-Nitrobenzylamine hydrochloride(18600-42-5) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. jigspharma.com [jigspharma.com]

- 5. chembk.com [chembk.com]

- 6. hmdb.ca [hmdb.ca]

- 7. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR spectrum [chemicalbook.com]

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride chemical structure

An In-Depth Technical Guide to (R)-α-Methyl-4-nitrobenzylamine Hydrochloride for Advanced Synthesis

Abstract: This guide provides a comprehensive technical overview of (R)-α-Methyl-4-nitrobenzylamine hydrochloride, a critical chiral building block in modern organic and medicinal chemistry. We will delve into its fundamental chemical structure and physicochemical properties, explore detailed protocols for its enantioselective synthesis and resolution, and discuss its application in the development of pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent. We will emphasize the causality behind methodological choices, ensuring that the described protocols are robust and reproducible.

Core Molecular Profile and Physicochemical Properties

(R)-α-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine salt valued primarily as a resolving agent and a precursor in asymmetric synthesis. Its structure incorporates three key functional groups that dictate its chemical behavior: a primary amine, a chiral center at the alpha-carbon, and a para-substituted nitrobenzene ring.

-

The Chiral Amine: The primary amine (NH₂) is basic and serves as the key reactive site for forming diastereomeric salts with racemic carboxylic acids. This is the cornerstone of its utility in classical resolution.

-

The (R)-Stereocenter: The specific (R)-configuration at the carbon adjacent to the amine group is what allows for the discrimination between enantiomers of other chiral molecules.

-

The 4-Nitrobenzyl Group: The electron-withdrawing nitro group (-NO₂) enhances the acidity of the amine's conjugate acid, influencing the pKa and the stability of the resulting diastereomeric salts. The rigid aromatic ring provides a well-defined steric environment, which is crucial for effective chiral recognition.

The hydrochloride salt form is favored for its improved stability, crystallinity, and ease of handling compared to the free base, which is an oil and more susceptible to air oxidation.

Chemical Structure Diagram

Caption: Chemical structure of (R)-α-Methyl-4-nitrobenzylamine hydrochloride.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for ensuring the quality and identity of the starting material. Below is a summary of key identifiers and expected spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O₂ | |

| Molecular Weight | 202.64 g/mol | |

| Appearance | White to light-yellow crystalline powder | |

| Melting Point | >250 °C (decomposes) | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.65 (d, 3H), 4.6 (q, 1H), 7.8 (d, 2H), 8.3 (d, 2H), 9.1 (br s, 3H) | |

| Chiral Purity (HPLC) | ≥99% enantiomeric excess (e.e.) is commercially available |

Expert Interpretation: The ¹H NMR spectrum is highly characteristic. The broad singlet around 9.1 ppm corresponds to the three protons of the ammonium group (-NH₃⁺). The distinct doublets at 7.8 and 8.3 ppm are indicative of the para-substituted aromatic ring, a pattern typical for such systems. The quartet and doublet for the ethylamine fragment confirm the core structure. Any deviation from this pattern or the presence of unexpected peaks should trigger further purity analysis.

Synthesis and Manufacturing: A Protocol for Enantiopurity

The synthesis of enantiomerically pure (R)-α-Methyl-4-nitrobenzylamine is most commonly achieved via the resolution of its racemic mixture. While asymmetric synthesis routes exist, classical resolution remains a cost-effective and scalable method for producing high-purity material.

The core principle involves reacting the racemic amine (a mixture of R and S enantiomers) with a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomers exhibit different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.

Workflow for Classical Resolution

Caption: Workflow for the classical resolution of racemic α-Methyl-4-nitrobenzylamine.

Detailed Experimental Protocol

This protocol describes a standard lab-scale resolution.

Objective: To isolate (R)-α-Methyl-4-nitrobenzylamine hydrochloride from its racemic mixture.

Materials:

-

Racemic α-Methyl-4-nitrobenzylamine

-

L-(+)-Tartaric acid (enantiomerically pure)

-

Methanol

-

10 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Hydrochloric acid (concentrated or as a solution in isopropanol)

-

Standard laboratory glassware, filtration apparatus, and rotary evaporator

Methodology:

-

Salt Formation:

-

In a 1 L round-bottom flask, dissolve 50 g of racemic α-methyl-4-nitrobenzylamine in 400 mL of methanol.

-

In a separate beaker, dissolve an equimolar amount of L-(+)-tartaric acid in 200 mL of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Causality: The reaction is exothermic. Slow addition prevents uncontrolled boiling. Methanol is chosen as the solvent because the solubility difference between the two diastereomeric salts is significant in this medium.

-

-

Fractional Crystallization:

-

Heat the combined solution gently to ensure all solids are dissolved.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to maximize crystallization.

-

Causality: Slow cooling is critical for forming well-defined crystals and achieving high diastereomeric purity. Rapid crashing will trap impurities and the undesired diastereomer. The (R)-amine-(L)-tartrate salt is typically less soluble and precipitates first.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol.

-

Dry the crystals. At this stage, a sample can be taken to check for diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Suspend the dried diastereomeric salt in a mixture of 200 mL of water and 200 mL of dichloromethane.

-

Cool the mixture in an ice bath and slowly add 10 M NaOH solution with vigorous stirring until the pH of the aqueous layer is >12.

-

Causality: The strong base deprotonates the ammonium tartrate salt, liberating the free (R)-amine, which is organic-soluble and preferentially partitions into the dichloromethane layer.

-

-

Extraction and Conversion to Hydrochloride Salt:

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The result is the free (R)-amine as an oil.

-

Dissolve the resulting oil in isopropanol and slowly add a stoichiometric amount of concentrated HCl or a saturated solution of HCl in isopropanol.

-

Causality: The hydrochloride salt is highly crystalline and insoluble in many organic solvents, making it easy to isolate. This step also provides a stable, solid form of the product.

-

-

Final Isolation:

-

Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product, (R)-α-Methyl-4-nitrobenzylamine hydrochloride.

-

Self-Validation and Quality Control: The success of this protocol is validated at each stage. The yield of the diastereomeric salt provides an initial check. The final enantiomeric purity must be confirmed using chiral HPLC analysis. The NMR spectrum should be clean and match the reference data.

Applications in Drug Development and Chiral Synthesis

The primary application of (R)-α-Methyl-4-nitrobenzylamine hydrochloride is as a chiral resolving agent for acidic compounds. Its relatively low cost, high efficiency, and the crystalline nature of the salts it forms make it a workhorse in both academic and industrial settings.

Mechanism of Chiral Resolution

Caption: Logical flow of chiral resolution using a single enantiomer resolving agent.

The resolving agent, our (R)-amine, interacts with a racemic mixture of a carboxylic acid. This creates two new chemical entities: the (R)-amine-(R)-acid salt and the (R)-amine-(S)-acid salt. These are diastereomers. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different solubilities, melting points, and crystal structures. This physical difference is exploited during fractional crystallization to separate them. Once separated, the desired acid enantiomer is liberated by treatment with a strong acid, and the resolving agent can be recovered and recycled.

An In-depth Technical Guide to the Synthesis of (R)-1-(4-nitrophenyl)ethanamine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of (R)-1-(4-nitrophenyl)ethanamine hydrochloride. This chiral amine is a valuable building block in pharmaceutical and chemical research. The methodologies discussed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, purification, and characterization.

Introduction: Significance and Applications

(R)-1-(4-nitrophenyl)ethanamine hydrochloride is a chiral primary amine of significant interest in organic synthesis. Its stereodefined structure makes it a crucial intermediate in the development of various pharmaceuticals and agrochemicals. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an aniline derivative, which can then be utilized in a wide array of coupling reactions.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and application in subsequent synthetic steps.[2]

Strategic Approaches to Synthesis

The synthesis of enantiomerically pure (R)-1-(4-nitrophenyl)ethanamine hydrochloride can be approached through several strategic pathways. The choice of method often depends on the available starting materials, scalability requirements, and the desired level of enantiopurity. The primary strategies include:

-

Asymmetric Reduction of a Prochiral Ketone: This is a highly efficient method that involves the enantioselective reduction of 4'-nitroacetophenone.

-

Chiral Resolution of a Racemic Mixture: This classical approach involves the separation of a racemic mixture of 1-(4-nitrophenyl)ethanamine using a chiral resolving agent.

-

Asymmetric Reductive Amination: This method directly converts a ketone to a chiral amine in a one-pot process.[3]

This guide will focus on the first two strategies, providing detailed protocols and mechanistic insights.

Asymmetric Synthesis via Ketone Reduction

The most direct route to (R)-1-(4-nitrophenyl)ethanamine is the asymmetric reduction of the prochiral ketone, 4'-nitroacetophenone. This transformation is typically achieved using a chiral catalyst that facilitates the enantioselective transfer of a hydride to the carbonyl group.[4]

Underlying Principle: Enantioselective Hydrogenation

Enantioselective reduction of ketones is a cornerstone of modern asymmetric synthesis. The success of this approach hinges on the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the ketone's carbonyl group. Transition metal complexes, particularly those of ruthenium and rhodium with chiral phosphine ligands, are widely employed for this purpose.[5]

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol details a representative procedure for the asymmetric transfer hydrogenation of 4'-nitroacetophenone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Nitroacetophenone | 165.15 | 1.65 g | 0.01 |

| (1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine | - | Catalyst | - |

| Ruthenium(II) catalyst (e.g., [RuCl2(p-cymene)]2) | - | Catalyst | - |

| Formic acid/triethylamine azeotrope (5:2) | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | Solvent | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Hydrochloric acid (in diethyl ether) | 36.46 | As needed | - |

Step-by-Step Procedure:

-

Catalyst Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand and the ruthenium precursor in degassed dichloromethane. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To the catalyst solution, add 4'-nitroacetophenone.

-

Hydrogenation: Add the formic acid/triethylamine azeotrope dropwise to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude (R)-1-(4-nitrophenyl)ethanol can be purified by column chromatography on silica gel.

-

Conversion to Amine (Not detailed here): The resulting chiral alcohol would then need to be converted to the amine, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

-

Salt Formation: Dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(4-nitrophenyl)ethanamine hydrochloride.[6]

Diagram: Asymmetric Reduction Workflow

Caption: Workflow for Asymmetric Synthesis.

Synthesis via Chiral Resolution

An alternative and widely used method is the resolution of a racemic mixture of 1-(4-nitrophenyl)ethanamine. This technique relies on the differential properties of diastereomeric salts formed with a chiral resolving agent.[7]

Principle of Diastereomeric Salt Crystallization

When a racemic amine is reacted with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8][9]

Preparation of Racemic 1-(4-nitrophenyl)ethanamine

The starting racemic amine can be synthesized via the reductive amination of 4'-nitroacetophenone.[10]

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 4'-nitroacetophenone in methanol, and add ammonium acetate and sodium cyanoborohydride. The reaction is typically stirred at room temperature.

-

Reduction: The in-situ formed imine is then reduced by the sodium cyanoborohydride.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up with an aqueous base and extracted with an organic solvent. The crude product is then purified.

Experimental Protocol: Chiral Resolution

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Racemic 1-(4-nitrophenyl)ethanamine | 166.18 | 1.66 g | 0.01 |

| (L)-(+)-Tartaric acid | 150.09 | 0.75 g | 0.005 |

| Methanol | 32.04 | Solvent | - |

| 10% Sodium hydroxide solution | 40.00 | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

| Hydrochloric acid (in diethyl ether) | 36.46 | As needed | - |

Step-by-Step Procedure:

-

Salt Formation: Dissolve the racemic 1-(4-nitrophenyl)ethanamine in hot methanol. In a separate flask, dissolve (L)-(+)-tartaric acid in hot methanol.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold methanol.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane. Add 10% sodium hydroxide solution until the salt dissolves and the aqueous layer is basic (pH > 10).

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC.

-

Salt Formation: Filter and concentrate the organic layer. Dissolve the resulting free amine in diethyl ether and precipitate the hydrochloride salt as described previously.

Diagram: Chiral Resolution Workflow

Caption: Workflow for Chiral Resolution.

Characterization and Quality Control

The final product, (R)-1-(4-nitrophenyl)ethanamine hydrochloride, should be thoroughly characterized to confirm its identity, purity, and enantiomeric excess.

-

Melting Point: The melting point should be sharp and consistent with literature values (approximately 248-250°C).[11]

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

-

FT-IR: To identify characteristic functional groups.

-

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product. A high e.e. (typically >99%) is crucial for its use in stereospecific synthesis.

-

Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Safety and Handling

4'-Nitroacetophenone:

-

Hazards: Harmful if swallowed.[12] Causes skin and eye irritation.[13] May cause respiratory irritation.[14]

-

Precautions: Avoid breathing dust.[14] Wear protective gloves, clothing, and eye/face protection.[13] Use in a well-ventilated area.[14]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[15] If inhaled, move the person to fresh air.[13] If swallowed, rinse mouth with water.[13]

(R)-1-(4-nitrophenyl)ethanamine hydrochloride:

-

Hazards: Irritating to eyes, respiratory system, and skin.[11]

-

Precautions: Avoid contact with strong oxidizing agents and strong acids.[11] Store in a cool, dry place.[11]

-

Personal Protective Equipment: Wear appropriate personal protective equipment, such as lab gloves and safety glasses.[11]

Conclusion

The synthesis of (R)-1-(4-nitrophenyl)ethanamine hydrochloride is a well-established process with multiple viable routes. The choice between asymmetric synthesis and chiral resolution will depend on the specific needs and resources of the laboratory. Careful execution of the experimental protocols and rigorous characterization are paramount to obtaining a high-quality product suitable for demanding applications in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Nitrophenethylamine hydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitrophenethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. onyxipca.com [onyxipca.com]

- 10. jocpr.com [jocpr.com]

- 11. chembk.com [chembk.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. lobachemie.com [lobachemie.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine of significant interest in synthetic organic chemistry and drug development. It serves as a valuable building block for the synthesis of enantiomerically pure compounds and as a resolving agent for racemic mixtures. The precise stereochemistry and functional group arrangement—a chiral benzylic amine, a p-substituted nitroaromatic ring, and its formulation as a hydrochloride salt—demand a rigorous and multi-faceted analytical approach for unequivocal identification and quality control.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this molecule: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not universally available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a validated, representative dataset. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features, offering researchers a robust framework for analysis.

Molecular Structure and Spectroscopic Implications

A thorough spectroscopic analysis begins with a foundational understanding of the molecule's structure. The key features of this compound (C₈H₁₁ClN₂O₂) dictate its spectroscopic signature.

-

Aromatic System: A 1,4-disubstituted (para) benzene ring. The powerful electron-withdrawing nature of the nitro (-NO₂) group and the electron-donating nature of the alkylamine side chain create a polarized π-system. This results in distinct, predictable chemical shifts for the aromatic protons and carbons.

-

Chiral Center: The stereogenic carbon (Cα) bonded to the methyl group, the aromatic ring, a hydrogen atom, and the amino group is the source of the molecule's chirality.

-

Amine Hydrochloride: The amine is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This significantly impacts its spectroscopic behavior, particularly in IR (N-H stretching) and ¹H NMR (NH₃⁺ proton signals and their exchange characteristics).

Caption: Molecular structure with key atoms annotated for NMR assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR method is chosen for its simplicity and efficiency, requiring minimal sample preparation for solid materials.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrumental interferences from the sample spectrum.[1]

-

Sample Application: Place a small amount of the crystalline this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Expected Data and Interpretation

The FTIR spectrum provides a distinct fingerprint confirming the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Interpretation |

| ~3100–2800 | N-H Stretch | Ammonium (-NH₃⁺) | The protonation of the amine to an ammonium salt results in broad, strong absorption bands in this region, often superimposed on C-H stretches. This is a key indicator of the hydrochloride salt form.[2][3] |

| ~3080 | C-H Stretch | Aromatic C-H | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic ring.[4] |

| ~2980 | C-H Stretch | Aliphatic C-H | Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the methyl and methine groups. |

| ~1605, ~1490 | C=C Stretch | Aromatic Ring | These two bands are characteristic of carbon-carbon stretching within the benzene ring. |

| ~1520 | N-O Asymmetric Stretch | Nitro (-NO₂) | The nitro group gives rise to two distinct, strong stretching vibrations. The asymmetric stretch is typically found at higher wavenumbers. This is a highly diagnostic peak.[3] |

| ~1345 | N-O Symmetric Stretch | Nitro (-NO₂) | The symmetric stretch of the nitro group is also strong and provides definitive evidence for its presence.[3] |

| ~855 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic | A strong band in this region is highly indicative of a para-substituted benzene ring, arising from the out-of-plane bending of the two adjacent hydrogens. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For a chiral compound like this, NMR confirms connectivity and provides insights into the electronic environment of each nucleus.

Experimental Protocol

-

Sample Preparation: Accurately weigh ~10-15 mg of the hydrochloride salt and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solvent Choice Rationale: DMSO-d₆ is the solvent of choice for amine hydrochlorides. Its high polarity readily dissolves the salt, and its ability to hydrogen bond slows the chemical exchange of the -NH₃⁺ protons, often allowing them to be observed as a distinct, sometimes broad, signal.[5][6] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and 39.52 ppm in ¹³C NMR.

-

Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is used. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, especially for the broad NH₃⁺ signal.

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals, confirming the molecular structure.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment & Interpretation |

| H-d | ~8.90 | br s | 3H | - | -NH₃⁺ : The protons on the nitrogen appear as a broad singlet far downfield due to the positive charge and hydrogen bonding with the DMSO solvent. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[5] |

| H-c | ~8.30 | d | 2H | J ≈ 8.8 | Ar-H (ortho to -NO₂) : These two equivalent protons are strongly deshielded by the potent anisotropic and electron-withdrawing effects of the adjacent nitro group, shifting them significantly downfield. They appear as a doublet, split by their ortho coupling to H-b.[7][8] |

| H-b | ~7.85 | d | 2H | J ≈ 8.8 | Ar-H (ortho to -CH) : These two equivalent protons are less deshielded than H-c. They appear as a doublet due to ortho coupling with H-c. The clean A₂B₂ (or AA'BB') pattern of H-b and H-c is classic for a 1,4-disubstituted aromatic ring. |

| H-a | ~4.70 | q | 1H | J ≈ 6.8 | -CH(NH₃⁺)- (Hα) : This methine proton is a quartet, split by the three protons of the adjacent methyl group (n+1 rule). It is shifted downfield due to the deshielding effects of the adjacent aromatic ring and the electron-withdrawing ammonium group. |

| H-e | ~1.65 | d | 3H | J ≈ 6.8 | -CH₃ : The methyl protons appear as a doublet, split by the single methine proton (H-a). The coupling constant must be identical to that observed for the H-a quartet. |

Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show six signals, corresponding to the six chemically non-equivalent carbon atoms.

| Label | Predicted δ (ppm) | Assignment & Interpretation |

| C4 | ~148.0 | Ar-C (ipso to -NO₂) : This quaternary carbon is significantly deshielded by the directly attached, highly electronegative nitro group.[9][10] |

| C1 | ~145.5 | Ar-C (ipso to -CH) : This quaternary carbon is also deshielded, though less so than C4. Its chemical shift is influenced by the alkyl substituent. |

| C2/C6 | ~128.5 | Ar-C (ortho to -CH) : These two equivalent carbons correspond to the H-b protons. |

| C3/C5 | ~124.0 | Ar-C (ortho to -NO₂) : These two equivalent carbons are deshielded by the nitro group and correspond to the H-c protons.[9][10] |

| Cα | ~51.5 | -CH(NH₃⁺)- : The chiral methine carbon is shielded relative to the aromatic carbons and its shift is characteristic of a benzylic carbon attached to an ammonium group. |

| C(Me) | ~20.5 | -CH₃ : The methyl carbon is the most shielded (upfield) carbon, as expected for a simple alkyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray Ionization (ESI) is the preferred method for a pre-formed salt like a hydrochloride.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent, such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the solution directly into the ESI source. Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule of the free base, [M+H]⁺, not the hydrochloride salt itself. The molecular weight of the free base (C₈H₁₀N₂O₂) is 166.18 g/mol .

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the [M+H]⁺ peak (m/z 167.1). The precursor ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Predicted Data and Interpretation

| m/z (charge/mass ratio) | Ion | Rationale and Interpretation |

| 167.1 | [M+H]⁺ | Protonated Molecular Ion : This represents the intact molecule of the free base ((R)-alpha-Methyl-4-nitrobenzylamine) plus a proton. Its presence confirms the molecular weight. |

| 150.1 | [M+H - NH₃]⁺ | Fragment Ion : A very common initial fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃), resulting in the formation of a stable benzylic carbocation.[11][12][13] |

| 120.1 | [M+H - NH₃ - NO]⁺ | Fragment Ion : Subsequent fragmentation of the m/z 150.1 ion may involve the loss of a nitric oxide radical (•NO) from the nitro group. |

| 104.1 | [C₈H₈]⁺ | Fragment Ion : Represents the 4-vinylnitrobenzene radical cation, formed through complex rearrangement, or more simply, the styryl cation after loss of the nitro group. |

digraph "Spectroscopic_Workflow" {

graph [fontname="Arial", fontsize=12, label="Figure 2: General Workflow for Spectroscopic Analysis", labelloc=b, labeljust=c];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

substance [label="(R)-alpha-Methyl-4-\nnitrobenzylamine HCl Sample", shape=cylinder, fillcolor="#FBBC05"];

ftir [label="FTIR (ATR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

nmr [label="NMR (¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ms [label="MS (ESI)", fillcolor="#34A853", fontcolor="#FFFFFF"];

data_ftir [label="Vibrational Frequencies\n(Functional Groups)", shape=note];

data_nmr [label="Chemical Shifts & Coupling\n(C-H Framework)", shape=note];

data_ms [label="m/z Values\n(Molecular Weight & Fragments)", shape=note];

interpretation [label="Data Interpretation &\nStructural Elucidation", shape=cds, fillcolor="#FFFFFF"];

substance -> {ftir, nmr, ms};

ftir -> data_ftir;

nmr -> data_nmr;

ms -> data_ms;

{data_ftir, data_nmr, data_ms} -> interpretation;

}

Caption: A streamlined workflow for the comprehensive spectroscopic analysis of a chemical entity.

Summary

The combination of FTIR, NMR, and Mass Spectrometry provides a comprehensive and unequivocal characterization of this compound. FTIR confirms the presence of all key functional groups, particularly the ammonium and nitro moieties. High-resolution ¹H and ¹³C NMR spectroscopy elucidates the exact carbon-hydrogen framework, confirms the substitution pattern of the aromatic ring, and provides data consistent with the chiral benzylic amine structure. Finally, ESI-MS confirms the molecular weight of the corresponding free base and reveals a fragmentation pattern consistent with the expected benzylic structure. Together, these techniques form a self-validating system essential for the quality assurance of this important chemical intermediate in research and development settings.

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from --INVALID-LINK--2. PubMed. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from --INVALID-LINK--3. ResearchGate. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from --INVALID-LINK--4. PubMed. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from --INVALID-LINK--5. Institut Polytechnique de Paris. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from --INVALID-LINK--7. YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from --INVALID-LINK--8. University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from --INVALID-LINK--9. University of Colorado Boulder. (n.d.). IR Chart. Retrieved from --INVALID-LINK--11. ResearchGate. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from --INVALID-LINK--12. ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from --INVALID-LINK--13. KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from --INVALID-LINK--14. ResearchGate. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Retrieved from --INVALID-LINK--16. ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from --INVALID-LINK--17. University of California, Davis. (n.d.). IR Absorption Table. Retrieved from --INVALID-LINK--18. University of Victoria. (2014). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Retrieved from --INVALID-LINK--19. Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from --INVALID-LINK--20. Thermo Fisher Scientific. (2015). FTIR Basic Organic Functional Group Reference Chart. Retrieved from --INVALID-LINK--21. BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols. Retrieved from --INVALID-LINK--22. ResearchGate. (n.d.). Table of Characteristic IR Absorptions. Retrieved from --INVALID-LINK--23. ACS Publications. (2024). Chiral Discrimination of Acyclic Secondary Amines by19F NMR. Retrieved from --INVALID-LINK--24. ResearchGate. (2012). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from --INVALID-LINK--25. ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution). Retrieved from --INVALID-LINK--26. Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from --INVALID-LINK--28. National Institutes of Health (NIH). (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. Retrieved from --INVALID-LINK--29. Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from --INVALID-LINK--30. Utah Tech University. (n.d.). Analyzing NMR Spectra. Retrieved from --INVALID-LINK--

References

- 1. benchchem.com [benchchem.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the implications of solubility data in process development and optimization.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various chiral compounds. Its solubility in organic solvents is a paramount physical property that dictates reaction kinetics, purification strategies (such as crystallization), and ultimately, the efficiency and scalability of a synthetic process. A thorough understanding of its solubility profile enables chemists and engineers to make informed decisions regarding solvent selection, reaction concentration, and isolation procedures, thereby minimizing waste and maximizing yield.

As an amine hydrochloride salt, the compound is ionic and polar. This characteristic suggests a higher affinity for polar protic solvents like lower-aliphatic alcohols (e.g., methanol, ethanol) due to favorable ion-dipole interactions and hydrogen bonding.[1] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents such as hexane and toluene, where the solvent molecules cannot effectively solvate the charged species.[1]

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 202.64 g/mol | [2][3] |

| Melting Point | 248-250 °C (lit.) | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

The high melting point is indicative of a stable crystal lattice, which requires significant energy to overcome during the dissolution process.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is governed by the equilibrium between the solid state and the solvated state. For this compound, this process involves the dissociation of the ionic lattice and the subsequent solvation of the (R)-alpha-methyl-4-nitrobenzylammonium cation and the chloride anion by the solvent molecules.

The principle of "like dissolves like" provides a qualitative prediction of solubility. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are key parameters influencing its solvating power for an ionic compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving amine hydrochlorides. Their hydroxyl groups can act as hydrogen bond donors to the chloride anion and as hydrogen bond acceptors from the ammonium cation.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack hydrogen bond donating capabilities. While they can solvate the cation to some extent through dipole-dipole interactions, their ability to solvate the anion is limited, generally resulting in lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate ions, leading to very poor solubility for amine salts.[1]

Experimental Determination of Solubility: A Step-by-Step Guide

Given the scarcity of published quantitative solubility data for this specific compound, this section provides a robust, self-validating protocol for its experimental determination using the widely accepted isothermal shake-flask method.[5][6]

Experimental Workflow Overview

The following diagram illustrates the logical flow of the solubility determination process.

References

(R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride: A Technical Guide to its Application in Chiral Resolution and Asymmetric Synthesis

Abstract

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine of significant utility in synthetic organic chemistry. This technical guide provides an in-depth exploration of its primary application as a chiral resolving agent and its role as a versatile intermediate in asymmetric synthesis. Rather than possessing a pharmacological mechanism of action, the "action" of this compound is manifested through its stereospecific interactions, which are fundamental to the separation of enantiomers and the construction of complex chiral molecules. This document will detail the principles of diastereomeric salt formation, provide exemplary protocols for chiral resolution, and discuss its application in the synthesis of other chiral entities. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a comprehensive understanding of this reagent's practical applications.

Introduction: The Significance of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that has profound implications in pharmacology, materials science, and agrochemistry. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. Consequently, the ability to isolate or synthesize a single enantiomer is of paramount importance. This compound serves as a crucial tool in this endeavor, acting as a chiral auxiliary to facilitate the separation of racemic mixtures and as a chiral building block for the synthesis of enantiomerically pure compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C8H11ClN2O2 | [1][2][3] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 248-250 °C (lit.) | [2][4][5] |

| Solubility | Soluble in water and organic solvents. | [2][6] |

| Optical Rotation | [α]25/D -6.5°, c = 1 in 0.05 M NaOH | [2] |

Mechanism of Action in Chiral Resolution: Diastereomeric Salt Formation

The primary "mechanism of action" of this compound in a chemical context is its ability to form diastereomeric salts with racemic carboxylic acids or other acidic compounds. Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting a racemic mixture with an enantiomerically pure resolving agent, such as (R)-alpha-Methyl-4-nitrobenzylamine, a pair of diastereomers is formed. These diastereomers have distinct physical properties, including solubility, which allows for their separation by fractional crystallization.

The process can be conceptually broken down as follows:

-

Reaction: The basic amine group of (R)-alpha-Methyl-4-nitrobenzylamine reacts with a racemic acidic compound (e.g., a carboxylic acid) to form two diastereomeric salts.

-

Separation: Due to their different physical properties, one diastereomer will be less soluble in a given solvent and will preferentially crystallize.

-

Isolation: The crystallized diastereomer is isolated by filtration.

-

Liberation: The desired enantiomer of the acidic compound is then liberated from the diastereomeric salt by treatment with an acid, and the resolving agent can be recovered.

Visualizing the Chiral Resolution Process

Caption: Workflow for chiral resolution using a chiral resolving agent.

Experimental Protocol: Chiral Resolution of a Racemic Acid

This protocol provides a generalized procedure for the chiral resolution of a racemic carboxylic acid using this compound. The specific solvent and stoichiometry may require optimization for different substrates.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Methanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Liberation of the Free Amine: Dissolve this compound in water and add an equimolar amount of NaOH solution to neutralize the hydrochloride and liberate the free amine. Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the free (R)-alpha-Methyl-4-nitrobenzylamine in the same solvent.

-

Crystallization: Slowly add the amine solution to the carboxylic acid solution. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved crystal formation, the solution can be stored at a lower temperature (e.g., 4 °C) for several hours.

-

Isolation of the Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomerically Enriched Acid: Suspend the crystalline diastereomeric salt in water and add HCl solution until the pH is acidic. This will protonate the amine and liberate the carboxylic acid. Extract the enantiomerically enriched carboxylic acid with an organic solvent. Dry the organic layer and remove the solvent to obtain the purified enantiomer.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.

Applications in Asymmetric Synthesis

Beyond its role as a resolving agent, this compound is a valuable chiral building block in asymmetric synthesis.[4][7][8] Its primary amine and the nitro-substituted aromatic ring provide functional handles for a variety of chemical transformations.

One notable application is in the synthesis of chiral ligands for transition metal catalysis. The amine can be derivatized to form more complex structures that can coordinate with metal centers, creating a chiral environment that can induce stereoselectivity in a wide range of chemical reactions. For instance, it can serve as a starting material for the synthesis of chiral cyclopalladated complexes.[4][7][8]

Conceptual Pathway for Chiral Ligand Synthesis

Caption: Synthetic route from a chiral amine to a chiral catalyst.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a powerful tool in the field of stereochemistry. Its "mechanism of action" is rooted in its ability to form separable diastereomeric salts with racemic compounds, providing a classic and effective method for chiral resolution. Furthermore, its utility as a chiral precursor in asymmetric synthesis underscores its importance for researchers and professionals dedicated to the development of enantiomerically pure molecules. A comprehensive understanding of its properties and applications, as outlined in this guide, is crucial for its successful implementation in a laboratory setting.

References

- 1. This compound | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5 [amp.chemicalbook.com]

- 5. CAS#:57233-86-0 | this compound | Chemsrc [chemsrc.com]

- 6. (R)-alpha-Methyl-4-nitrobenzylamine HCl [chembk.com]

- 7. (S)-a-Methyl-4-nitrobenzylamine 97 132873-57-5 [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

An In-Depth Technical Guide to (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride: From Discovery to Application

This guide provides a comprehensive technical overview of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, detailed synthetic and resolution methodologies, and its critical applications in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chirality and the Rise of Enantiopure Amines

The principle of chirality, or the "handedness" of molecules, is fundamental to drug design and efficacy. The biological systems in the human body are inherently chiral, and as such, often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. This underscores the critical importance of synthesizing enantiomerically pure compounds in the pharmaceutical industry.

This compound has emerged as a valuable chiral intermediate due to its utility in introducing a specific stereocenter into a target molecule. Its structural features, including the primary amine for further functionalization and the nitro group which can be a precursor to other functionalities or influence the molecule's electronic properties, make it a versatile tool for synthetic chemists.

Historical Context: A Legacy of Chiral Resolution

The journey to understanding and harnessing chirality began in the 19th century with the pioneering work of Louis Pasteur. His manual separation of the enantiomeric crystals of sodium ammonium tartrate laid the foundation for the field of stereochemistry and the concept of chiral resolution[1][2]. This classical method of separating a racemic mixture into its constituent enantiomers by converting them into diastereomeric salts with a chiral resolving agent remains a cornerstone of organic synthesis.

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its development is intrinsically linked to the broader history of resolving chiral amines. The use of naturally occurring chiral acids, such as tartaric acid, became a standard and scalable method for obtaining enantiopure amines, which are crucial building blocks for a vast array of pharmaceuticals.

Physicochemical Properties and Spectroscopic Data

This compound is a crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [3][4] |

| Molecular Weight | 202.64 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 248-250 °C (decomposes) | [5] |

| Solubility | Soluble in water and polar organic solvents | [5] |

| Specific Rotation ([α]D) | Varies with conditions, a representative value is -6.5° (c=1, 0.05N NaOH) for the free base | [6] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectroscopic features include:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (influenced by the nitro group), the methine proton adjacent to the chiral center, the methyl protons, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and alkyl groups, and the strong asymmetric and symmetric stretches of the nitro group.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The preparation of enantiomerically pure this compound can be achieved through several strategic approaches, ranging from classical resolution to modern asymmetric synthesis and biocatalysis.

Racemic Synthesis Followed by Classical Chiral Resolution

This traditional and robust method involves the synthesis of the racemic amine followed by separation of the enantiomers.

Step 1: Synthesis of Racemic 1-(4-nitrophenyl)ethylamine

A common route to the racemic amine is the reductive amination of 4-nitroacetophenone.

References

- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Acetophenone, 4'-nitro- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis (2011) | Aman A. Desai | 197 Citations [scispace.com]

A Technical Guide to the Applications of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Chiral Tool in Modern Synthesis

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, a chiral amine of significant interest, has emerged as a valuable tool in the fields of organic synthesis and pharmaceutical development. Its unique structural features, combining a chiral center with an electron-withdrawing nitro group, impart properties that are highly advantageous for the separation of racemic mixtures and as a building block in asymmetric synthesis. This guide provides an in-depth exploration of the applications of this compound, offering both theoretical insights and practical protocols to aid researchers in leveraging its full potential.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 248-250 °C (decomposes) | [4] |

| Solubility | Soluble in water and polar organic solvents. | [2][3] |

| Optical Rotation | Specific rotation values are dependent on the specific enantiomer. |

Core Application: Chiral Resolution of Racemic Carboxylic Acids

The primary and most well-documented application of this compound is as a chiral resolving agent for racemic carboxylic acids.[5] This technique is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug often resides in a single enantiomer.

The Principle of Diastereomeric Salt Formation

Chiral resolution using this compound relies on the formation of diastereomeric salts. When a racemic mixture of a carboxylic acid is treated with the enantiomerically pure amine, two diastereomeric salts are formed. These diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6]

Diagram: The Chiral Resolution Process

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution of a Racemic Profen (Illustrative Example)

Materials:

-

Racemic profen (e.g., ibuprofen, ketoprofen)

-

This compound

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Anhydrous solvent (e.g., methanol, ethanol, or a mixture such as ethyl acetate/methanol)

-

Dichloromethane or other suitable organic extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Filtration apparatus

-

pH meter or pH paper

-

Polarimeter and/or Chiral HPLC for enantiomeric excess determination

Procedure:

-

Liberation of the Free Amine:

-

Dissolve a precise amount of this compound in water.

-

Slowly add a stoichiometric equivalent of NaOH solution while stirring to neutralize the hydrochloride and liberate the free (R)-alpha-Methyl-4-nitrobenzylamine.

-

Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the free amine.

-

-

Diastereomeric Salt Formation:

-

Dissolve the racemic profen in a minimal amount of a suitable hot anhydrous solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve an equimolar amount of the free (R)-alpha-Methyl-4-nitrobenzylamine in the same solvent, warming if necessary.

-

Slowly add the amine solution to the profen solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

The enantiomeric purity of the crystallized salt can be enhanced by recrystallization from a suitable solvent system. The choice of solvent is critical and may require screening.[7]

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the mixture with HCl solution to a pH of approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

-

Extract the liberated profen enantiomer with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched profen.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step contains the hydrochloride salt of (R)-alpha-Methyl-4-nitrobenzylamine. The free amine can be recovered by basification and extraction as described in step 1 for reuse.

-

-

Determination of Enantiomeric Excess:

-

The optical purity of the resolved profen should be determined using polarimetry or, more accurately, by chiral HPLC.

-

Emerging Applications in Asymmetric Synthesis

Beyond its role as a resolving agent, this compound and its free amine form hold potential in other areas of asymmetric synthesis.

As a Chiral Auxiliary

A chiral auxiliary is a temporary functional group that is incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[8] While specific examples utilizing (R)-alpha-Methyl-4-nitrobenzylamine are not extensively documented in readily available literature, its structural features make it a candidate for such applications. The amine functionality allows for its attachment to a substrate, and the chiral center can then influence the facial selectivity of reactions at a nearby prochiral center. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered.

Diagram: General Principle of a Chiral Auxiliary

References

- 1. This compound | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. chembk.com [chembk.com]

- 4. CAS#:57233-86-0 | this compound | Chemsrc [chemsrc.com]

- 5. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. EP0613456A1 - Resolution of ketoprofen - Google Patents [patents.google.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

Methodological & Application

Application Note: Chiral Resolution of Racemic Acids Using (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride

Abstract